molecular formula C22H15ClN2O B7549415 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one

Cat. No. B7549415
M. Wt: 358.8 g/mol
InChI Key: HLCKDZFHAISPIZ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which is overexpressed in cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as:
1. Inducing apoptosis: It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibiting angiogenesis: It has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
3. Reducing inflammation: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
4. Scavenging free radicals: It has been shown to scavenge free radicals, which are harmful to cells and can cause oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one in lab experiments are:
1. High potency: It has been shown to have high potency against various diseases, making it a promising candidate for drug development.
2. Low toxicity: It has been shown to have low toxicity in animal studies, indicating its safety for human use.
3. Easy synthesis: It can be easily synthesized in the lab, making it readily available for research.
The limitations of using this compound in lab experiments are:
1. Limited solubility: It has limited solubility in water, making it difficult to administer in vivo.
2. Limited bioavailability: It has limited bioavailability, meaning that it may not reach its target site in sufficient concentrations.
3. Lack of in vivo studies: There is a lack of in vivo studies on the safety and efficacy of this compound, which is necessary for drug development.

Future Directions

There are several future directions for the research on 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one, such as:
1. Drug development: Further research is needed to develop this compound into a safe and effective drug for various diseases.
2. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound.
3. Combination therapy: It can be used in combination with other drugs to enhance its therapeutic effects.
4. Structural modification: Structural modification of this compound can be done to improve its solubility and bioavailability.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-cancer, anti-inflammatory, anti-microbial, and antioxidant activities make it a promising candidate for drug development. Further research is needed to develop it into a safe and effective drug for various diseases.

Synthesis Methods

The synthesis method of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one involves the reaction of 2-phenyl-3-(4-chlorophenyl)acrylonitrile with anthranilic acid in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of the product is usually high, and the purity can be improved by recrystallization.

Scientific Research Applications

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, such as:
1. Anti-cancer activity: this compound has been shown to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells.
2. Anti-inflammatory activity: It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: It has been shown to have antimicrobial activity against various bacterial and fungal strains.
4. Anti-oxidant activity: It has been shown to have potent antioxidant activity by scavenging free radicals.

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O/c23-17-13-10-16(11-14-17)12-15-21-24-20-9-5-4-8-19(20)22(26)25(21)18-6-2-1-3-7-18/h1-15H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCKDZFHAISPIZ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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